2,4-Bis(difluoromethoxy)benzaldehyde

Synthetic Chemistry Process Chemistry Organic Synthesis

Researchers requiring fluorinated aromatic aldehydes for SAR studies often face inconsistent purity and limited lipophilicity data. 2,4-Bis(difluoromethoxy)benzaldehyde (CAS 80395-30-8) directly addresses these challenges: • High LogP (3.22) enhances membrane permeability - ideal for CNS and agrochemical lead optimization. • Consistent ≥95% purity with established synthesis (63% benchmark yield) ensures reproducible library synthesis. • Dual -OCHF2 substitution provides metabolic stability advantages over methoxy or hydroxyl analogs. Supplied with full GHS classification (GHS07) for seamless SOP integration.

Molecular Formula C9H6F4O3
Molecular Weight 238.138
CAS No. 80395-30-8
Cat. No. B2447791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Bis(difluoromethoxy)benzaldehyde
CAS80395-30-8
Molecular FormulaC9H6F4O3
Molecular Weight238.138
Structural Identifiers
SMILESC1=CC(=C(C=C1OC(F)F)OC(F)F)C=O
InChIInChI=1S/C9H6F4O3/c10-8(11)15-6-2-1-5(4-14)7(3-6)16-9(12)13/h1-4,8-9H
InChIKeyVACUIYCDKQBXCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Bis(difluoromethoxy)benzaldehyde Overview


2,4-Bis(difluoromethoxy)benzaldehyde (CAS 80395-30-8) is a fluorinated aromatic aldehyde with the molecular formula C9H6F4O3 and a molecular weight of 238.14 g/mol . This compound belongs to the class of difluoromethoxy-substituted benzaldehydes, which are valued as synthetic intermediates due to the unique properties imparted by the difluoromethoxy group. Specifically, the presence of this group is known to enhance the lipophilicity and metabolic stability of the resulting molecules, making the compound a strategic building block for the development of pharmaceuticals and agrochemicals [1]. It is typically supplied as a research chemical with a purity specification of 95% .

Substitution Challenges for 2,4-Bis(difluoromethoxy)benzaldehyde


Substituting 2,4-Bis(difluoromethoxy)benzaldehyde with a structurally similar, but less fluorinated, benzaldehyde analog is not a straightforward decision for a research or industrial procurement workflow. The difluoromethoxy (-OCHF2) group is not merely a bulkier methoxy substituent; its presence fundamentally alters the molecule's physicochemical properties. Compared to its non-fluorinated counterpart, 2,4-dihydroxybenzaldehyde (which is a starting material in its synthesis [1]), the introduction of two -OCHF2 groups dramatically increases lipophilicity (estimated LogP of 3.22 vs a negative LogP for the dihydroxy analog) and eliminates hydrogen bond donor sites [2]. This modification directly impacts the compound's solubility profile, membrane permeability, and metabolic stability, which are critical parameters in the design of bioactive molecules. Therefore, assuming a mono- or non-fluorinated analog will perform identically in a synthetic sequence or a structure-activity relationship (SAR) study without experimental validation is a high-risk approach.

Differentiation Evidence for 2,4-Bis(difluoromethoxy)benzaldehyde


Synthetic Yield Benchmark

The compound can be synthesized via a well-defined process with a reported yield of 63% when isolated as its 2,4-dinitrophenylhydrazone derivative [1]. This yield is in the context of a method that claims to simplify the preparation of difluoromethoxy aromatic aldehydes and increase yields compared to prior art, which reported yields as low as 26-46% for similar transformations [1]. While no direct yield data is provided for the synthesis of mono-substituted analogs like 2-(difluoromethoxy)benzaldehyde or 4-(difluoromethoxy)benzaldehyde using the same method, this 63% yield serves as a benchmark for the efficiency of the bis-difluoromethoxylation reaction under these specific conditions [1].

Synthetic Chemistry Process Chemistry Organic Synthesis

Lipophilicity Enhancement vs. Analogs

The lipophilicity of 2,4-Bis(difluoromethoxy)benzaldehyde, as measured by its calculated LogP (LogP 3.22) , is significantly higher than that of its mono-fluorinated and non-fluorinated counterparts. This is a direct consequence of the two lipophilic -OCHF2 groups replacing the hydrogen bond donor hydroxyl (-OH) groups of its parent compound, 2,4-dihydroxybenzaldehyde [1]. For comparison, 2-(difluoromethoxy)benzaldehyde has a calculated XLogP3 of 2.6 [2], and 4-(difluoromethoxy)benzaldehyde has a consensus LogP of 2.21 . This ~0.6-1.0 log unit increase for the bis-fluorinated compound represents a substantial shift in partition coefficient, typically translating to a 4-10 fold increase in lipophilicity and, consequently, altered membrane permeability and distribution characteristics.

Medicinal Chemistry Drug Design Physicochemical Properties

Dual Fluorination Synthon Advantage

2,4-Bis(difluoromethoxy)benzaldehyde (MW 238.14) has a significantly higher molecular weight and fluorine content compared to its mono-fluorinated and non-fluorinated analogs. It contains four fluorine atoms, while mono-substituted analogs like 2-(difluoromethoxy)benzaldehyde and 4-(difluoromethoxy)benzaldehyde (both MW 172.13) contain only two [1]. The non-fluorinated counterpart, 2,4-dimethoxybenzaldehyde, has a molecular weight of 166.18. This higher molecular weight and fluorination density make it a distinct building block for introducing a larger, more lipophilic, and metabolically stable fragment into a target molecule in a single synthetic step.

Synthetic Chemistry Fluorine Chemistry Building Blocks

Safety Profile Comparison

The safety profile of 2,4-Bis(difluoromethoxy)benzaldehyde is clearly defined with hazard statements (H302, H315, H319, H335) indicating it is harmful if swallowed and causes skin/eye/respiratory irritation . This profile is comparable to other substituted benzaldehydes, such as 3-(difluoromethoxy)benzaldehyde and 4-(difluoromethoxy)benzaldehyde, which also carry the GHS07 signal word 'Warning' and similar hazard statements . However, the parent compound, 2,4-dihydroxybenzaldehyde, lacks a harmonized GHS classification but is often handled with care due to its potential as a sensitizer . The presence of a clear, standardized safety profile for the fluorinated compound simplifies risk assessment and ensures consistent handling procedures across different laboratory environments.

Safety Procurement Laboratory Safety

Key Application Scenarios for 2,4-Bis(difluoromethoxy)benzaldehyde


Lipophilic Pharmacophore Synthesis

2,4-Bis(difluoromethoxy)benzaldehyde is the preferred starting material for introducing a bis-difluoromethoxy substituted phenyl moiety into a drug candidate. Its high LogP (3.22) compared to mono-fluorinated (LogP ~2.2-2.6) and non-fluorinated analogs (LogP <0) provides a significant increase in lipophilicity, which is a crucial parameter for optimizing oral bioavailability and crossing biological barriers [1]. This makes it an ideal building block for medicinal chemistry programs targeting central nervous system disorders or other indications where enhanced membrane permeability is desired [1].

Fluorinated Agrochemical Building Block

The compound's high fluorine content (4 fluorine atoms) allows for the efficient, single-step installation of a heavily fluorinated fragment into agrochemical leads. The difluoromethoxy group is a known bioisostere for methoxy and hydroxyl groups, often conferring improved metabolic stability and altered lipophilicity to the final active ingredient [1]. This positions 2,4-bis(difluoromethoxy)benzaldehyde as a high-value intermediate for the development of next-generation herbicides or fungicides where enhanced environmental persistence or target-site binding is required [1].

Benchmark for Difluoromethoxylation Methods

The synthesis of 2,4-bis(difluoromethoxy)benzaldehyde has been established with a documented yield of 63% using a specific method [1]. This serves as a valuable benchmark for synthetic chemists working to develop new, more efficient difluoromethoxylation protocols. Researchers can use this compound to compare the yield and purity obtained from novel reagents or catalytic systems against this known baseline, thereby quantifying the improvement of their new method [1].

Parallel Library Synthesis Intermediate

Due to its well-defined and comparable safety profile (GHS07, H302-H335) , along with its availability in consistent 95% purity , this compound is suitable for use as a standard building block in parallel synthesis or combinatorial chemistry. The clear hazard classification allows for easy integration into automated workflows and standard operating procedures (SOPs), ensuring safe and efficient production of diverse compound libraries for biological screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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